REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][OH:5].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]>>[CH:4]([OH:5])([OH:13])[CH2:3][CH2:2][CH3:1].[CH:12]([OH:13])([OH:5])[CH2:11][CH2:10][CH2:9][CH2:8][CH3:7]
|
Name
|
dihydroxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is simultaneously introduced
|
Type
|
CUSTOM
|
Details
|
provided that it
|
Type
|
CUSTOM
|
Details
|
no compounds which interfere with the separation in the column
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |